Tesaglitazar is a synthetic, orally active compound classified as a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Developed by AstraZeneca, it was initially investigated for its potential in treating type 2 diabetes and metabolic syndrome by targeting both glucose and lipid abnormalities. [, , , , , ] Although its development was discontinued due to safety concerns, Tesaglitazar remains a valuable research tool for understanding PPAR biology and its implications in various metabolic and inflammatory processes. [, , , ]
Tesaglitazar exerts its effects by simultaneously activating both PPARα and PPARγ, nuclear transcription factors involved in regulating lipid and glucose metabolism, inflammation, and cell differentiation. [, , , , , , , , , , ]
Tesaglitazar showed promise in preclinical models of metabolic syndrome by improving glucose tolerance, insulin sensitivity, and lipid profiles. [, , ] Its ability to target multiple metabolic abnormalities associated with insulin resistance highlighted its therapeutic potential for this complex disorder. [, ]
Studies in ApoE*3Leiden mice, a model of atherosclerosis, demonstrated that Tesaglitazar significantly reduced atherosclerotic lesion development beyond what was expected from cholesterol lowering alone. [] These findings suggested additional anti-atherogenic mechanisms, such as reducing inflammation and improving lipoprotein profiles. []
Research in diabetic LDLr−/− mice indicated that Tesaglitazar ameliorated NAFLD development by reducing hepatic lipid accumulation, macrophage infiltration, and inflammatory markers. [] This suggested its potential therapeutic application in addressing NAFLD, a common comorbidity of type 2 diabetes. []
In rat models of neuropathic pain induced by streptozotocin or cisplatin, Tesaglitazar demonstrated analgesic effects by restoring paw withdrawal thresholds. [] Further investigation revealed that Tesaglitazar might exert its antinociceptive effects by modulating the activity of the transient receptor potential vanilloid 1 (TRPV1) receptor. []
Efforts to enhance drug targeting and mitigate off-target effects explored novel delivery systems for Tesaglitazar. [, ] One study investigated liposomal encapsulation of Tesaglitazar to improve macrophage targeting and reduce drug accumulation in the liver and kidneys. [] While this approach showed promise in attenuating off-target effects, it also highlighted the importance of balancing targeted delivery with maintaining overall therapeutic efficacy. []
Research investigating the effects of PPAR agonists on transposable element (TE) expression in the brain and liver utilized Tesaglitazar as a tool to understand the relationship between PPAR activation and TE regulation. [] This study highlighted the potential interplay between PPAR signaling and epigenetic mechanisms in modulating TE expression, suggesting a novel area for future research in understanding the broader biological roles of PPARs. []
[1] Mechanistic modelling of tesaglitazar pharmacokinetic data... https://www.semanticscholar.org/paper/aa6c25c74d4011b8cdec77a62b92124e87b9445f[2] Effect of tesaglitazar, a dual PPARα/γ agonist, on glucose and... https://www.semanticscholar.org/paper/50d1337a73aaf50ae56020bf5e1bc33541e3a7ea[3] Pharmacokinetics and metabolism of tesaglitazar, a novel... https://www.semanticscholar.org/paper/e24c7f64d7068b8f3eb7b0a4dc0eadfdc6f4f442... (references for each paper cited in the text) [] Comparative Transcriptional Network Modeling of Three... https://www.semanticscholar.org/paper/843daa3e7e1e1be35e69291832e239b0412c87a3
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6